

# An In-depth Technical Guide to Pentylcyclohexane

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## Compound of Interest

Compound Name: Pentylcyclohexane

Cat. No.: B1580667

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## Introduction

**Pentylcyclohexane** is an alkyl-substituted cycloalkane characterized by a pentyl group attached to a cyclohexane ring. Its non-polar nature and physical properties make it a subject of interest in various research and industrial applications, primarily as a solvent and a synthetic intermediate.<sup>[1][2]</sup> This guide provides a comprehensive overview of **pentylcyclohexane**, including its chemical identity, physicochemical properties, detailed synthetic protocols, and a logical workflow for its preparation.

## Chemical Identity and Synonyms

The definitive identifier for **pentylcyclohexane** is its CAS (Chemical Abstracts Service) Registry Number.

- CAS Number: 4292-92-6<sup>[1][2][3][4][5][6]</sup>

This compound is also known by several synonyms in scientific literature and commercial listings:

- 1-Cyclohexylpentane<sup>[1][2][3][5]</sup>
- Amylcyclohexane<sup>[1][2][3][5]</sup>

- n-Amylcyclohexane[3]
- Cyclohexane, pentyl-[1][2][3][5]
- n-Pentylcyclohexane[4][5]
- Pentane, 1-cyclohexyl-[1][5]

## Physicochemical Properties

The properties of **pentylcyclohexane** are summarized in the table below, providing key data for its application in experimental settings.

| Property          | Value                                  | Source(s)    |
|-------------------|--|--------------|
| Molecular Formula | C <sub>11</sub> H <sub>22</sub>        | [1][3][4][5] |
| Molecular Weight  | 154.30 g/mol                           | [3][4][5]    |
| Appearance        | Colorless liquid                       | [1][7]       |
| Odor              | Mild                                   |              |
| Density           | 0.8 g/cm <sup>3</sup>                  | [4][6]       |
| Melting Point     | -57.5 °C                               | [6][8]       |
| Boiling Point     | 202-204 °C at 760 mmHg                 | [6][7]       |
| Flash Point       | 63 °C (145 °F)                         | [4][6]       |
| Solubility        | Soluble in alcohol; Insoluble in water | [7][9]       |
| Vapor Pressure    | 0.396 mmHg at 25 °C (estimated)        | [7][8]       |
| Refractive Index  | 1.4445                                 | [6][8]       |

## Experimental Protocols: Synthesis of Pentylcyclohexane

The synthesis of **pentylcyclohexane** can be achieved through a multi-step process commencing with the Friedel-Crafts acylation of benzene, followed by a reduction of the resulting ketone, and subsequent hydrogenation of the aromatic ring.

## Step 1: Friedel-Crafts Acylation of Benzene with Valeryl Chloride

This initial step forms 1-phenyl-1-pentanone.

Materials:

- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous benzene
- Valeryl chloride
- Methylene chloride ( $\text{CH}_2\text{Cl}_2$ )
- Ice
- Concentrated hydrochloric acid ( $\text{HCl}$ )
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Equipment:

- Round-bottom flask with a reflux condenser and an addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, suspend anhydrous aluminum chloride in anhydrous benzene and methylene chloride.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of valeryl chloride in methylene chloride to the cooled mixture via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with methylene chloride.
- Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude 1-phenyl-1-pentanone.

## Step 2: Clemmensen Reduction of 1-Phenyl-1-pentanone

This step reduces the ketone to form pentylbenzene.

#### Materials:

- 1-Phenyl-1-pentanone (from Step 1)
- Amalgamated zinc (zinc-mercury amalgam)

- Concentrated hydrochloric acid (HCl)
- Toluene

Equipment:

- Round-bottom flask with a reflux condenser
- Heating mantle
- Separatory funnel

Procedure:

- To a round-bottom flask containing amalgamated zinc, add concentrated hydrochloric acid, toluene, and 1-phenyl-1-pentanone.
- Heat the mixture under reflux for an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Separate the organic layer and wash it with water and then with a saturated solution of sodium bicarbonate.
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the toluene by distillation to obtain pentylbenzene.

### Step 3: Hydrogenation of Pentylbenzene

The final step involves the saturation of the aromatic ring to yield **pentylcyclohexane**.

Materials:

- Pentylbenzene (from Step 2)
- Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)
- Methanol (anhydrous)

- Hydrogen gas (H<sub>2</sub>)

Equipment:

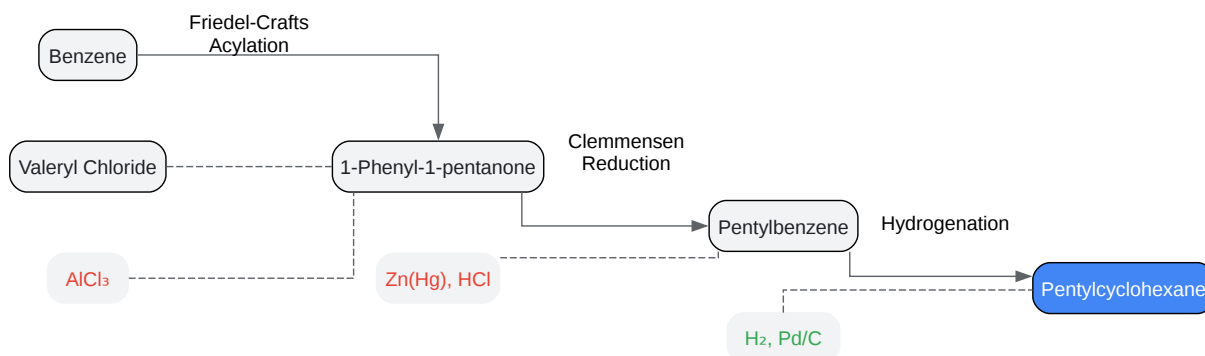
- High-pressure reaction vessel (e.g., Parr hydrogenator)
- Magnetic stirrer
- Filtration apparatus

Procedure:

- In a high-pressure reaction vessel, dissolve pentylbenzene in anhydrous methanol.
- Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
- Seal the reaction vessel and purge it several times with hydrogen gas.
- Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
- Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by GC-MS.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.
- Combine the filtrate and washings and remove the methanol under reduced pressure to yield **pentylcyclohexane**.

## Logical Workflow Diagram

The following diagram illustrates the synthetic pathway from benzene to **pentylcyclohexane**.



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Caption: Synthetic pathway for **pentylcyclohexane**.

## Applications and Research Interest

**Pentylcyclohexane** is primarily utilized in research and industrial settings.<sup>[1][2]</sup> Its non-polar nature makes it a suitable solvent for various organic reactions.<sup>[1][9]</sup> Furthermore, it serves as a model compound in studies concerning the behavior and properties of hydrocarbons.<sup>[1][2]</sup> Due to its structural characteristics, it can be a valuable intermediate in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry.

## Safety Considerations

**Pentylcyclohexane** should be handled in a well-ventilated area using appropriate personal protective equipment.<sup>[1][2]</sup> It may pose health risks if inhaled or ingested.<sup>[1][2]</sup> For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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